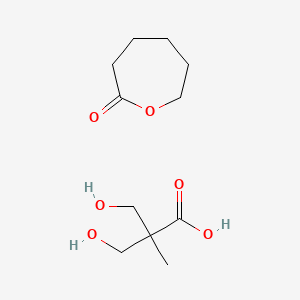
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: is a compound that combines the properties of a hydroxy acid and a lactone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one can be achieved through several methods:
Hydroxy Acid Synthesis: The hydroxy acid component can be synthesized through the oxidation of corresponding alcohols or through hydrolysis of esters.
Lactone Formation: The oxepan-2-one ring can be formed through intramolecular esterification or cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Using catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: can undergo various chemical reactions:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: has several applications in scientific research:
Polymer Chemistry: Used as a monomer or building block for the synthesis of biodegradable polymers.
Pharmaceuticals: Potential use in drug delivery systems due to its biocompatibility and degradability.
Materials Science: Utilized in the development of advanced materials with specific properties such as hydrogels or nanocomposites.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one exerts its effects involves:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways Involved: Participation in metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: Lacks the oxepan-2-one ring.
2-Hydroxy-2-methylpropanoic acid: Similar structure but different functional groups.
Oxepan-2-one: Contains the lactone ring but lacks the hydroxy acid component.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: is unique due to its combination of hydroxy acid and lactone functionalities, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
72018-10-1 |
|---|---|
Fórmula molecular |
C11H20O6 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H10O4/c7-6-4-2-1-3-5-8-6;1-5(2-6,3-7)4(8)9/h1-5H2;6-7H,2-3H2,1H3,(H,8,9) |
Clave InChI |
ZAPXBHHDAMSYHG-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)C(=O)O.C1CCC(=O)OCC1 |
Números CAS relacionados |
72018-10-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



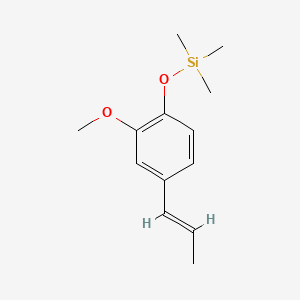

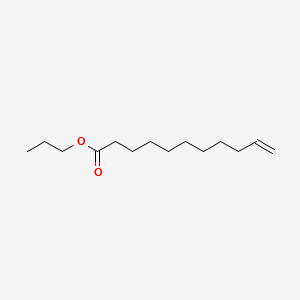

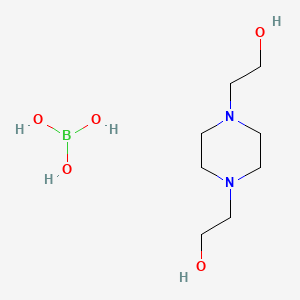
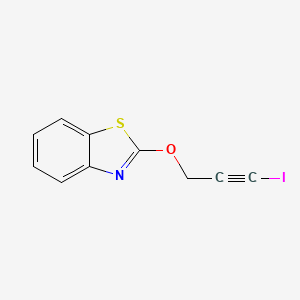
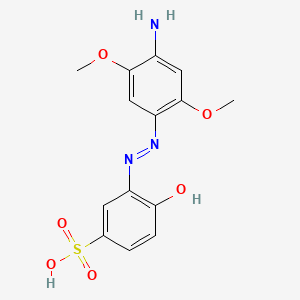
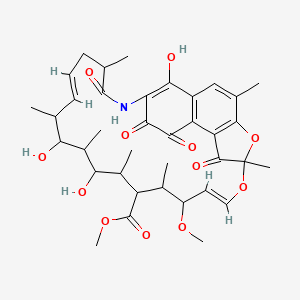
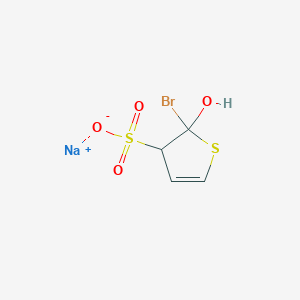

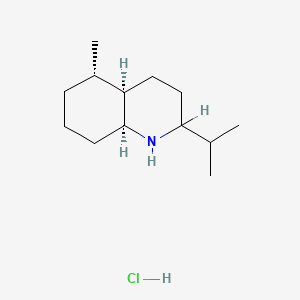
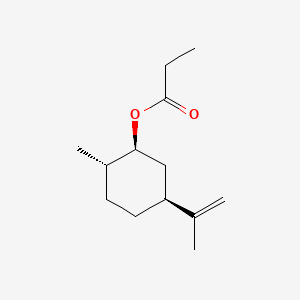
![N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12673324.png)
